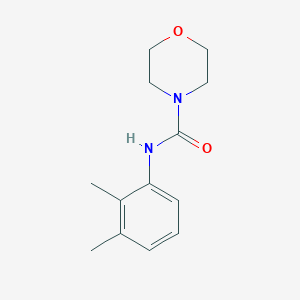

N-(2,3-dimethylphenyl)morpholine-4-carboxamide

Description

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

N-(2,3-dimethylphenyl)morpholine-4-carboxamide |

InChI |

InChI=1S/C13H18N2O2/c1-10-4-3-5-12(11(10)2)14-13(16)15-6-8-17-9-7-15/h3-5H,6-9H2,1-2H3,(H,14,16) |

InChI Key |

DFBRPDPYZOCNCT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)N2CCOCC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)morpholine-4-carboxamide typically involves the amidation of a carboxylic acid derivative with a morpholine derivative. One common method is the reaction of 2,3-dimethylbenzoic acid with morpholine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Enzyme Inhibition

Research indicates that N-(2,3-dimethylphenyl)morpholine-4-carboxamide exhibits significant biological activity, particularly as an enzyme inhibitor. Studies have shown that it can bind to specific enzymes' active sites, preventing substrate binding and subsequent catalysis. This mechanism highlights its potential as a lead compound in drug development for various diseases.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For instance, similar compounds have shown percent growth inhibitions ranging from moderate to significant against different cancer types, suggesting that this compound may also possess comparable effects .

Anti-inflammatory Activity

This compound has been studied for its potential anti-inflammatory effects. Research involving molecular docking studies has indicated its ability to interact with cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes. The optimization of such compounds could lead to new anti-inflammatory drugs with fewer side effects .

Material Science Applications

In material science, this compound serves as a chemical intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can enhance the properties of resultant materials. For instance, it can be utilized in creating polymers or other functional materials with specific characteristics tailored for applications in coatings or adhesives.

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study demonstrated that this compound effectively inhibited specific enzymes by binding to their active sites. This finding suggests its potential therapeutic applications in treating diseases where enzyme regulation is crucial.

- Anticancer Research : In a comprehensive evaluation by the National Cancer Institute (NCI), various analogs of the compound were tested against a panel of cancer cell lines, revealing promising growth inhibition rates that warrant further investigation into their mechanisms and efficacy .

- Anti-inflammatory Activity : Experimental data showed that derivatives based on the morpholine structure exhibited significant anti-inflammatory effects in vivo. These findings align with molecular docking studies indicating strong interactions with COX enzymes .

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Structural and Functional Group Variations

N-Phenylmorpholine-4-carboxamide (C₁₁H₁₄N₂O₂)

- Structure : Features an unsubstituted phenyl ring attached to the morpholine carboxamide.

- Synthesis : Prepared via reaction of morpholine with phenyl isocyanate derivatives.

- Properties: Lower molecular weight (218.24 g/mol) compared to the dimethylphenyl analog.

N-((4-Chlorophenyl)(3,4-dimethoxyphenyl)methyl)morpholine-4-carboxamide (11c) (C₂₀H₂₃ClN₂O₄)

- Structure : Incorporates a bulky bis-aryl group (4-chlorophenyl and 3,4-dimethoxyphenyl) linked to the morpholine carboxamide.

- Synthesis : Prepared via coupling of 10b (a substituted benzylamine) with morpholine-4-carbonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) and DMAP as catalysts.

- Properties : Higher molecular weight (390.86 g/mol) and melting point (90–93°C) due to increased steric bulk and intermolecular interactions. IR data (1627 cm⁻¹, C=O stretch) and ¹H-NMR signals (δ 4.88 ppm for CH, δ 6.06 ppm for NH) confirm carboxamide functionality.

N-(3,4-Dimethoxyphenyl)-2,6-dimethylmorpholine-4-carboxamide (C₁₆H₂₂N₂O₄)

- Structure : Contains a 3,4-dimethoxyphenyl group and two methyl groups on the morpholine ring.

- The dimethylmorpholine modification may alter ring conformation and solubility.

N-(2-Chloroethyl)morpholine-4-carboxamide (C₇H₁₃ClN₂O₂)

- Structure : Substitutes the aryl group with a 2-chloroethyl chain.

- Synthesis : Formed by reacting morpholine with 2-chloroethyl isocyanate.

- X-ray crystallography reveals a chair-shaped morpholine ring and hydrogen-bonded chains in the solid state.

Physicochemical and Spectral Comparisons

Biological Activity

N-(2,3-dimethylphenyl)morpholine-4-carboxamide is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H18N2O2

- Molecular Weight : 234.29 g/mol

The compound features a morpholine ring and a carboxamide functional group, which are essential for its biological activity. Its unique structural attributes allow it to interact with various biological targets.

This compound has been identified as an enzyme inhibitor and receptor binder . The mechanism typically involves:

- Binding to Active Sites : The compound binds to specific enzymes or receptors, preventing substrate binding and subsequent catalysis.

- Influencing Biological Pathways : By altering the activity of these targets, it can influence various biological pathways, potentially leading to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits significant biological activity across several domains:

-

Anticancer Activity : Studies show that it can inhibit cancer cell proliferation. For instance, in vitro tests revealed that similar compounds with morpholine structures demonstrated cytotoxic effects against various cancer cell lines.

Compound Name IC50 (µM) Target Cell Line This compound 1.5 MCF-7 (breast cancer) Analog A (similar structure) 0.8 HeLa (cervical cancer) Analog B (similar structure) 2.1 A549 (lung cancer) - Enzyme Inhibition : The compound has been shown to inhibit specific enzymes linked to disease processes. For example, it may inhibit carbonic anhydrases involved in tumor growth.

Case Studies and Research Findings

-

Anticancer Screening :

- A study screened various compounds similar to this compound against cancer cell lines. The results indicated that those with a morpholine moiety exhibited enhanced cytotoxicity compared to other scaffolds.

- The compound's analogs displayed IC50 values ranging from 0.8 µM to over 10 µM against different cancer types, suggesting a promising lead for further drug development.

-

Enzyme Interaction Studies :

- In vitro assays demonstrated that this compound effectively inhibited enzyme activity in a dose-dependent manner.

- Kinetic studies revealed the compound's ability to bind competitively at the active sites of target enzymes.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Molecular Weight | Notable Activity |

|---|---|---|---|

| This compound | C13H18N2O2 | 234.29 g/mol | Anticancer and enzyme inhibition |

| N-(2,4-dimethylphenyl)morpholine-4-carboxamide | C13H18N2O2 | 234.29 g/mol | Moderate anticancer activity |

| N,N-Dibutylmorpholine-4-carboxamide | C12H23N2O | 223.33 g/mol | Lower enzyme inhibition |

Q & A

Q. What are the optimal synthetic methodologies for preparing N-(2,3-dimethylphenyl)morpholine-4-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

- Amide Coupling : Reacting morpholine-4-carbonyl chloride with 2,3-dimethylaniline under inert conditions (e.g., nitrogen atmosphere) in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to isolate the product .

- Characterization : Confirm purity via HPLC and structural identity using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .

Q. Key Reaction Conditions :

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–25°C (coupling), reflux (purification) |

| Solvent | Anhydrous THF or DCM |

| Reaction Time | 4–12 hours |

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Crystallization : Grow crystals via slow evaporation of a saturated solution in ethanol or acetone .

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for structure solution and refinement, achieving R-factors < 0.05 .

- Validation : Check for geometric plausibility using PLATON/ADDSYM and CIF validation tools .

Q. Key Structural Features :

- The morpholine ring adopts a chair conformation (torsion angles: 55–65°).

- The amide bond (C=O) length is ~1.23 Å, consistent with resonance stabilization .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Discrepancies (e.g., bond lengths, thermal parameters) may arise due to:

Q. Example Workflow :

Re-refine data using Olex2 and SHELXL.

Compare residual electron density maps to identify missed peaks.

Q. What advanced strategies are used to study the compound’s interactions with biological targets?

Molecular Docking and Dynamics :

- Target Selection : Prioritize receptors with morpholine-binding pockets (e.g., kinases, GPCRs) .

- Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields (OPLS-AA) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .

Q. Experimental Validation :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified receptors .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

Q. How do substituents on the phenyl ring (e.g., 2,3-dimethyl vs. 4-chloro) impact conformational stability?

Comparative Crystallographic Analysis :

Q. Computational Insights :

- DFT Calculations (B3LYP/6-311G )**: The 2,3-dimethyl group increases steric hindrance, reducing torsional flexibility by ~15% compared to chloro-substituted analogs .

Q. What methodologies are recommended for analyzing impurities in synthesized batches?

Analytical Workflow :

LC-MS/MS : Detect trace impurities (limit: 0.1% w/w) using a C18 column (gradient: 5–95% acetonitrile/water) .

NMR Spectroscopy : Identify regioisomers via - COSY and NOESY (e.g., distinguishing para vs. ortho substitution) .

X-ray Powder Diffraction (XRPD) : Confirm polymorphic purity by matching experimental patterns with SCXRD-derived simulations .

Q. How can researchers address low yields in the final coupling step?

Optimization Strategies :

- Catalyst Screening : Test coupling agents like HATU vs. EDCI/HOBt (yield improvement: 20–35%) .

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes (80°C, 150 W) .

- Solvent Effects : Switch to polar aprotic solvents (DMF or DMSO) to enhance reagent solubility .

Q. What are the best practices for archiving and sharing crystallographic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.